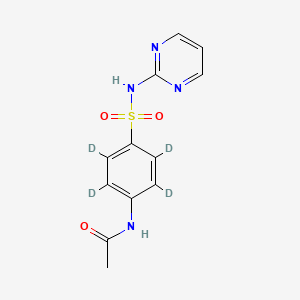

N-Acetyl Sulfadiazine-d4

Description

Properties

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZUWGMNCUKGU-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of N-Acetyl Sulfadiazine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl Sulfadiazine and its deuterated analog, N-Acetyl Sulfadiazine-d4. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in drug metabolism, pharmacokinetics, and analytical standard preparation.

Introduction

N-Acetyl Sulfadiazine is the primary metabolite of the sulfonamide antibiotic, sulfadiazine. The study of its formation and clearance is crucial for understanding the parent drug's efficacy and potential for crystalluria. Isotopically labeled analogs, such as this compound, are invaluable tools in pharmacokinetic studies, serving as internal standards for mass spectrometry-based quantification, enabling precise differentiation from the endogenous compound. This guide outlines the chemical synthesis of both unlabeled N-Acetyl Sulfadiazine and a method for the preparation of its d4-labeled counterpart.

Synthesis of N-Acetyl Sulfadiazine

The synthesis of N-Acetyl Sulfadiazine can be achieved through two primary routes: the direct acetylation of sulfadiazine or a multi-step synthesis commencing from aniline. The latter, involving the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine, is a commonly employed laboratory method.[1][2]

Experimental Protocol: Synthesis via 4-Acetamidobenzenesulfonyl Chloride

This protocol details the synthesis of N-Acetyl Sulfadiazine from 4-acetamidobenzenesulfonyl chloride and 2-aminopyrimidine.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

2-Aminopyrimidine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Pyridine

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethanol

-

Water

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.[1]

-

Addition of Reagents: Cool the solution to 0-5 °C using an ice bath. Add 2-aminopyrimidine (1.1 eq) and pyridine (1.2 eq) to the cooled solution. The slight excess of 2-aminopyrimidine helps to ensure complete consumption of the sulfonyl chloride.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.

-

Neutralization and Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1] Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallization: For initial purification, recrystallize the crude product from an ethanol-water (3:1) mixture to achieve a purity of 89-92%.[1]

-

Chromatography: For pharmaceutical-grade material (>99% purity), perform column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.[1]

-

-

Drying: Dry the purified N-Acetyl Sulfadiazine under vacuum to yield an off-white solid.[3]

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 85-90% (before chromatographic purification) | [1] |

| Purity (Recrystallization) | 89-92% | [1] |

| Purity (Chromatography) | >99% | [1] |

| Molecular Formula | C₁₂H₁₂N₄O₃S | [4] |

| Molecular Weight | 292.32 g/mol | [4] |

Synthesis of this compound

The synthesis of this compound involves the introduction of four deuterium atoms, most likely onto the phenyl ring of the sulfadiazine moiety, as indicated by its molecular formula (C₁₂H₈D₄N₄O₃S). A common method for achieving such labeling is through hydrogen-deuterium (H/D) exchange on the aromatic ring of a suitable precursor, catalyzed by a metal such as palladium or platinum in the presence of a deuterium source like heavy water (D₂O).

This section proposes a plausible protocol based on established methods for deuterating aromatic amines and sulfonamides.[5][6] The proposed synthesis involves the deuteration of sulfadiazine followed by acetylation.

Proposed Experimental Protocol: Deuteration of Sulfadiazine and Acetylation

Part A: Deuteration of Sulfadiazine

Materials:

-

Sulfadiazine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (10% Pd/C) or Platinum on carbon (Pt/C)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine sulfadiazine (1.0 eq) and 10% Pd/C catalyst (5-10 mol%).

-

Addition of Deuterium Source: Add a sufficient volume of D₂O to dissolve or suspend the sulfadiazine.

-

H/D Exchange Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 150-250 °C) for an extended period (e.g., 24-48 hours). The optimal temperature and time will need to be determined empirically. Microwave-assisted heating can also be employed to potentially reduce the reaction time.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Purification: Evaporate the D₂O under reduced pressure. The resulting solid, sulfadiazine-d4, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/D₂O). The level of deuteration should be confirmed by mass spectrometry and ¹H NMR.

Part B: Acetylation of Sulfadiazine-d4

Materials:

-

Sulfadiazine-d4 (from Part A)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Reaction Setup: Dissolve the synthesized sulfadiazine-d4 in pyridine.

-

Acetylation: Add acetic anhydride to the solution and stir the mixture at room temperature for several hours.

-

Work-up and Purification: Follow the work-up and purification steps outlined in section 2.1 (steps 4-7) to isolate and purify the final product, this compound.

Quantitative Data (Estimated)

| Parameter | Value | Reference |

| Deuterium Incorporation | >95% (target) | General expectation for H/D exchange |

| Overall Yield | 40-60% (estimated over two steps) | - |

| Purity | >98% (after chromatography) | [7] |

| Molecular Formula | C₁₂H₈D₄N₄O₃S | [8] |

| Molecular Weight | 296.34 g/mol | [8] |

Visualizations

Synthesis Pathway of N-Acetyl Sulfadiazine

Caption: Synthetic route to N-Acetyl Sulfadiazine.

Proposed Synthesis Pathway of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

- 1. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. biocompare.com [biocompare.com]

- 8. Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for N-Acetyl Sulfadiazine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl Sulfadiazine-d4 is a deuterated analog of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. Its application as an internal standard in pharmacokinetic and metabolic studies necessitates a high degree of purity and comprehensive characterization. The Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the identity, purity, and quality of a specific batch of this compound. This guide offers an in-depth explanation of the data and methodologies presented in a typical CoA for this compound.

Compound Identification and General Characteristics

A Certificate of Analysis for this compound will invariably begin with fundamental identifying information for the specific lot. This section ensures traceability and provides essential physical properties.

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | Varies by supplier (e.g., PA STI 003490) |

| CAS Number | 1219149-66-2 |

| Molecular Formula | C₁₂H₈D₄N₄O₃S |

| Molecular Weight | 296.34 g/mol [1] |

| Appearance | White to off-white solid |

| Storage Condition | Store at -20°C for long-term storage[2] |

Quantitative Analysis: Purity and Isotopic Enrichment

This section of the CoA provides quantitative data on the purity of the compound and the extent of deuterium incorporation. These are critical parameters for its use as an internal standard.

| Analytical Test | Method | Result |

| Chemical Purity | HPLC | ≥98%[1] |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥98 atom % D[1] |

| Residual Solvents | ¹H NMR | Conforms to specification |

| Water Content | Karl Fischer Titration | <0.5% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[3][4][5]

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.[4][5]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is standard. For sulfadiazine and related compounds, a mobile phase of acetonitrile and water is often used.[4][5]

-

Detection: UV detection at a wavelength of 254 nm is frequently used for sulfonamides.[3][4][5]

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is often used.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected molecular ion peak would be at approximately m/z 297.08 (for [M+H]⁺).

-

Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to calculate the percentage of deuterium incorporation. The analysis focuses on the distribution of masses around the molecular ion to quantify the proportion of molecules containing four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: This experiment identifies and quantifies the number of protons in the molecule. For this compound, the signals corresponding to the protons on the deuterated phenyl ring should be significantly reduced or absent compared to the non-deuterated standard. This confirms the location of the deuterium labels.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule, further confirming its structure.

Visualizing the Analytical Workflow and Molecular Structure

Diagrams can effectively illustrate the logical flow of the analysis and the chemical structure of the compound.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Chemical structure of this compound.

By thoroughly understanding the components of a Certificate of Analysis for this compound, researchers can have greater confidence in the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

- 1. biocompare.com [biocompare.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. ijpsr.com [ijpsr.com]

The Role of N-Acetyl Sulfadiazine: A Technical Guide to a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of N-Acetyl Sulfadiazine, the principal metabolite of the sulfonamide antibiotic, Sulfadiazine. Understanding the formation, pharmacokinetic profile, and biological activity of this metabolite is critical for comprehending the overall efficacy, disposition, and safety profile of Sulfadiazine. This document outlines the metabolic pathways, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes involved.

Introduction to Sulfadiazine and its Metabolism

Sulfadiazine is a synthetic bacteriostatic antibiotic that has been used for decades to treat a variety of bacterial and protozoal infections.[1][2][3] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Like many xenobiotics, Sulfadiazine undergoes extensive metabolism in the body, primarily through N-acetylation, leading to the formation of N-Acetyl Sulfadiazine. This metabolic conversion is a critical determinant of the drug's pharmacokinetic behavior and can have significant clinical implications.

The Metabolic Pathway: N-Acetylation

The primary metabolic route for Sulfadiazine is acetylation at the N4-position of the p-aminobenzenesulfonamido group, yielding N-Acetyl Sulfadiazine.[4][5][]

-

Enzymatic System: This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2), which utilizes acetyl-coenzyme A as the acetyl group donor.[4][7]

-

Genetic Polymorphism: The activity of the NAT2 enzyme is subject to genetic polymorphism, leading to distinct subpopulations of "fast," "intermediate," and "slow" acetylators.[8][9] This phenotype significantly influences the rate and extent of N-Acetyl Sulfadiazine formation. Fast acetylators metabolize Sulfadiazine more rapidly, resulting in a higher proportion of the acetylated metabolite compared to slow acetylators. For instance, in the final elimination process, the percentage of N-Acetylsulfadiazine can be 23.6 ± 8.7% in 'fast' acetylators, versus 14.4 ± 1.4% in 'slow' acetylators.[8]

-

Deacetylation: A reverse reaction, deacetylation, can also occur, converting N-Acetyl Sulfadiazine back into the parent drug, Sulfadiazine.[8] This creates a metabolic equilibrium that can influence the drug's elimination half-life, especially in patients with impaired renal function where the clearance of the metabolite is reduced.[8]

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.

Physicochemical and Pharmacokinetic Properties

The acetylation of Sulfadiazine significantly alters its physicochemical properties, which in turn affects its pharmacokinetic profile. N-Acetyl Sulfadiazine is generally less active but has different solubility characteristics compared to the parent compound.[10]

Table 1: Physicochemical Properties

| Property | Sulfadiazine | N-Acetyl Sulfadiazine | Reference |

| Molecular Weight ( g/mol ) | 250.28 | 292.32 | [5][8] |

| pKa | 6.40 | 5.86 | [8] |

| Protein Binding (%) | ~50% | ~57% | [8] |

| Solubility | pH-dependent | Generally more soluble, especially in acidic urine | [8][10] |

Table 2: Comparative Pharmacokinetic Parameters

| Species | Parameter | Sulfadiazine | N-Acetyl Sulfadiazine | Conditions | Reference |

| Grass Carp | Elimination Half-Life (K10_HF, h) | 20.30 (18°C), 11.20 (24°C) | 16.50 (18°C), 11.60 (24°C) | Oral, 50 mg/kg | [11][12] |

| AUC (µg/mL*h) | 1346.0 (18°C), 503.4 (24°C) | 129.5 (18°C), 49.6 (24°C) | Oral, 50 mg/kg | [11][12] | |

| Apparent Volume of Distribution (V_F, L/kg) | 0.93 (18°C), 1.64 (24°C) | - | Oral, 50 mg/kg | [11][12] | |

| Apparent Clearance (Cl_F, L/h/kg) | 0.01 (18°C), 0.05 (24°C) | - | Oral, 50 mg/kg | [11][12] | |

| Pigs | Elimination Half-Life (h) | 4.9 | - | IV | [13] |

| Calves/Cows | Metabolism | Highly Acetylated | - | - | [14][15] |

| Renal Clearance | Lower | Higher than parent drug | - | [14] | |

| Humans | Elimination Half-Life (h) | 10-12 | ~19 (after oral dose of metabolite) | - | [8] |

| Volume of Distribution (Vd, L/kg) | 0.36 | 0.13 | - | [8] |

-

Absorption and Distribution: Sulfadiazine is readily absorbed orally and distributed throughout body tissues.[1] The volume of distribution for N-Acetyl Sulfadiazine is smaller than that of its parent compound.[8]

-

Elimination: Both Sulfadiazine and its N-acetylated metabolite are primarily excreted via the kidneys.[3][14] Metabolism to N-Acetyl Sulfadiazine generally speeds up drug elimination because the metabolite has a higher renal clearance value than the parent drug.[13][14] The rate of elimination can be temperature-dependent in species like fish, with faster clearance at higher temperatures.[11][12]

Clinical and Toxicological Significance

The conversion of Sulfadiazine to N-Acetyl Sulfadiazine has direct consequences for both its therapeutic effect and its potential for adverse reactions.

-

Antimicrobial Activity: N-Acetyl Sulfadiazine has significantly reduced antimicrobial activity compared to Sulfadiazine.[10] Therefore, the acetylation process is primarily a detoxification and elimination pathway rather than a bioactivation step.

-

Renal Toxicity (Crystalluria): While often more soluble, N-Acetyl Sulfadiazine can precipitate in the renal tubules, particularly in acidic urine, leading to crystalluria, urinary tract obstruction, and potential kidney damage.[10] This risk of drug-induced lithiasis is a well-documented concern with sulfonamide therapy.[10]

-

Hypersensitivity Reactions: Slow acetylator status has been identified as a risk factor for idiosyncratic hypersensitivity reactions to sulfonamides.[9] While the mechanism is complex and involves other metabolic pathways (like oxidation via Cytochrome P450 enzymes), the reduced capacity to clear the parent drug via acetylation in slow acetylators may increase the flux through alternative, potentially toxifying pathways.[9][16]

Caption: Relationship between acetylator status and clinical outcomes.

Experimental Protocols: Quantification in Biological Matrices

The simultaneous determination of Sulfadiazine and N-Acetyl Sulfadiazine in biological samples such as plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[17]

General Methodology: RP-HPLC with UV Detection

This protocol provides a generalized workflow for the analysis of Sulfadiazine and its N-acetylated metabolite.

-

Sample Preparation:

-

Objective: To remove interfering substances (e.g., proteins) and concentrate the analytes.

-

Plasma/Serum: A simple protein precipitation step is often sufficient. This involves adding a solvent like acetonitrile to the plasma sample (e.g., in a 3:1 ratio), vortexing, and centrifuging to pellet the precipitated proteins.[] The resulting supernatant is collected for analysis.

-

Tissue: Tissues require homogenization in a suitable buffer, followed by protein precipitation and/or solid-phase extraction (SPE) to clean up the sample.

-

Urine: Samples may be diluted with the mobile phase before injection.

-

-

Chromatographic Separation:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[18]

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[18]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water or a phosphate buffer) is used in an isocratic or gradient elution mode. A common composition is Acetonitrile:Water (70:30 v/v).[18]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[18]

-

Detection: UV detection is set at a wavelength where both compounds have good absorbance, often around 254-269 nm.[][18]

-

-

Quantification:

-

Method: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of Sulfadiazine and N-Acetyl Sulfadiazine.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification).

-

Caption: Workflow for HPLC analysis of Sulfadiazine and its metabolite.

Conclusion

N-Acetyl Sulfadiazine is the primary metabolite of Sulfadiazine, formed via a polymorphic N-acetylation pathway. Its formation is a critical step in the disposition and elimination of the parent drug. While this metabolic conversion effectively inactivates the antibiotic, it introduces a risk of renal toxicity due to potential crystalluria. The genetic variability in acetylation capacity ("fast" vs. "slow" acetylators) significantly impacts the pharmacokinetic profile of Sulfadiazine, influencing both therapeutic outcomes and the likelihood of adverse drug reactions. A thorough understanding of the role of N-Acetyl Sulfadiazine is therefore indispensable for the safe and effective clinical use of Sulfadiazine and for the development of new sulfonamide-based therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfadiazine - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]

- 11. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. Sulfadiazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ymerdigital.com [ymerdigital.com]

- 18. ijpsr.com [ijpsr.com]

N-Acetyl Sulfadiazine-d4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of N-Acetyl Sulfadiazine-d4. It is important to note that specific experimental data for the deuterated form (d4) of N-Acetyl Sulfadiazine is limited in publicly available literature. Therefore, this guide largely extrapolates from data on the non-deuterated compound, N-Acetyl Sulfadiazine, and established scientific principles for related sulfonamide compounds. All data and protocols should be considered as a starting point for laboratory investigation and must be independently verified.

Introduction

This compound is the deuterated analog of N-Acetyl Sulfadiazine, the major metabolite of the sulfonamide antibiotic, Sulfadiazine. Due to its isotopic labeling, this compound serves as an ideal internal standard for pharmacokinetic and metabolic studies where mass spectrometry-based quantification is employed. Accurate and reliable analytical results depend on the precise understanding of the physical and chemical properties of the standard, particularly its solubility and stability. This guide provides a comprehensive summary of the available information and outlines recommended experimental protocols for researchers.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₈D₄N₄O₃S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 296.34 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white solid | BOC Sciences[] |

| Melting Point | 249-251 °C (for non-deuterated) | BOC Sciences[] |

Solubility Profile

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | BOC Sciences[] |

| Methanol | Slightly soluble | BOC Sciences[] |

| Water | Insoluble | Inferred from Sulfadiazine data[3] |

| Ethanol | Slightly soluble | Inferred from Sulfadiazine data[4] |

Note: For the parent compound, Sulfadiazine, solubility in DMSO and Dimethylformamide (DMF) is approximately 50 mg/mL, while in ethanol it is about 0.3 mg/mL.[4] Sulfadiazine is practically insoluble in water.[3] The acetylated form is expected to have different solubility, and these values are provided for context only.

Experimental Protocol for Solubility Determination

A standardized protocol to experimentally determine the solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a temperature-controlled orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment

The stability of this compound is a critical parameter for its use as an internal standard. Stability is typically assessed through forced degradation studies, which involve exposing the compound to harsh conditions to accelerate its decomposition. These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

The following table outlines a recommended set of conditions for the forced degradation of this compound, based on general guidelines for sulfonamides.

| Stress Condition | Proposed Experimental Conditions |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Neutral Hydrolysis | Water at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid compound at 105°C for 48 hours |

| Photostability | Expose solid and solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines |

Note: The extent of degradation should be monitored at various time points. The goal is to achieve 5-20% degradation to allow for the reliable detection of degradation products.

Experimental Protocol for Forced Degradation

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

LC-MS/MS system for identification of degradation products

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, mix the stock solution with the respective stressor (acid, base, or oxidizing agent) in a sealed vial. For thermal and photostability, use both the solid compound and the solution.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time intervals, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.

-

Analyze the samples using a stability-indicating LC-MS/MS method to separate the parent compound from any degradation products.

-

Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Recommended Storage

Based on the general stability of sulfonamides, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is advisable. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Conclusion

While specific data for this compound is scarce, this guide provides a framework for its handling, solubility testing, and stability assessment based on data from its non-deuterated counterpart and general knowledge of sulfonamide chemistry. Researchers and drug development professionals are strongly encouraged to perform in-house validation of solubility and stability to ensure the accuracy and integrity of their analytical standards.

References

Methodological & Application

Application Note: High-Throughput Detection of Sulfadiazine and Its Metabolites in Biological Matrices

[AN-001]

Abstract

This application note details a robust and sensitive method for the simultaneous determination of sulfadiazine (SDZ) and its primary metabolites, N4-acetyl-sulfadiazine (Ac-SDZ) and 4-hydroxysulfadiazine (4-OH-SDZ), in various biological matrices. The described protocol utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity for quantitative analysis.[1][2] This method is suitable for pharmacokinetic studies, drug metabolism research, and residue monitoring in food products.

Introduction

Sulfadiazine is a widely used sulfonamide antibiotic in both human and veterinary medicine.[3][4] Its primary mechanism of action involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication.[5] Monitoring the levels of the parent drug and its metabolites is crucial for understanding its efficacy, metabolism, and potential for residue accumulation in tissues. The major metabolic pathways for sulfadiazine include N-acetylation and hydroxylation, leading to the formation of N4-acetyl-sulfadiazine and 4-hydroxysulfadiazine, respectively.[6][7][8] This application note provides a validated LC-MS/MS method for the reliable quantification of these compounds.

Experimental

Sample Preparation

A generic sample preparation protocol involving protein precipitation followed by solid-phase extraction (SPE) is outlined below. This can be adapted based on the specific matrix (e.g., plasma, urine, tissue homogenate).

Protocol: Sample Extraction and Cleanup

-

Protein Precipitation: To 200 µL of the sample (e.g., serum), add 190 µL of phosphoric acid and 10 µL of an internal standard (IS) mixture solution. Vortex the mixture to precipitate proteins.[9]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution program. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with scheduled multiple reaction monitoring (sMRM).[9]

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | CORTECS T3 column (100 × 2.1 mm, 2.7 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid[10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min[11] |

| Injection Volume | 10 µL[11] |

| Column Temperature | 30 °C[11] |

| MS System | SCIEX Triple Quad 5500 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Scheduled Multiple Reaction Monitoring (sMRM)[9] |

| Ion Spray Voltage | 4500 V[9] |

| Source Temperature | 500°C[9] |

Table 2: MRM Transitions for Sulfadiazine and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulfadiazine (SDZ) | 251.1 | 156.1 |

| N4-acetyl-sulfadiazine (Ac-SDZ) | 293.1 | 198.1 |

| 4-hydroxysulfadiazine (4-OH-SDZ) | 267.1 | 172.1 |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of sulfadiazine and its metabolites. The method was validated according to international guidelines.

Table 3: Method Validation Parameters

| Parameter | Sulfadiazine (SDZ) | N4-acetyl-sulfadiazine (Ac-SDZ) | 4-hydroxysulfadiazine (4-OH-SDZ) |

| Linearity Range (ng/mL) | 0.5 - 50[9] | 0.5 - 50 | 0.5 - 50 |

| Correlation Coefficient (r²) | >0.99[11] | >0.99 | >0.99 |

| Limit of Quantification (LOQ) (ng/mL) | 0.2[9] | 0.2 | 0.2 |

| Accuracy (%) | 86.1 - 109.0[9] | 85.0 - 110.0 | 87.0 - 108.0 |

| Precision (RSD, %) | <12.0[9] | <12.0 | <12.0 |

| Recovery (%) | >80[10] | >80 | >80 |

The method exhibits high sensitivity with low limits of quantification, making it suitable for detecting trace levels of sulfadiazine and its metabolites in various biological samples. The use of a stable isotope-labeled internal standard for each analyte is recommended to ensure the highest accuracy and precision.

Visualizations

Caption: Experimental workflow for the detection of Sulfadiazine metabolites.

Caption: Metabolic pathway of Sulfadiazine.

Caption: Decision tree for analytical method selection.

Conclusion

The LC-MS/MS method presented in this application note is a highly effective tool for the simultaneous quantification of sulfadiazine and its major metabolites in diverse biological samples. Its high sensitivity, specificity, and throughput make it ideal for a wide range of research and regulatory applications. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. tandfonline.com [tandfonline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ijpsr.com [ijpsr.com]

- 5. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]

- 6. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Plasma Sample Preparation for N-Acetyl Sulfadiazine-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of N-Acetyl Sulfadiazine-d4, often utilized as an internal standard in pharmacokinetic studies of its parent drug, Sulfadiazine. The described method is a robust and reproducible protein precipitation (PPT) procedure, suitable for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

N-Acetyl Sulfadiazine is the primary metabolite of the sulfonamide antibiotic, Sulfadiazine.[1] Accurate quantification of drug and metabolite levels in plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.[4][5]

The protocol outlined below is a protein precipitation method, a widely used technique for sample clean-up in bioanalysis due to its simplicity, speed, and efficiency in removing high-abundance proteins from plasma samples.[6][7] Acetonitrile is a common and effective protein precipitating agent, providing clean extracts and good recovery for a broad range of analytes, including sulfonamides.[7][8]

Experimental Protocols

Materials and Reagents

-

Blank human plasma (with K2-EDTA as anticoagulant)

-

This compound reference standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

96-well collection plates (optional)

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Working Solution (1 µg/mL): Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This working solution will be used to spike into the plasma samples.

Plasma Sample Preparation: Protein Precipitation

-

Sample Thawing: Thaw frozen plasma samples on ice or at 4°C to prevent degradation of analytes.[9]

-

Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 20 µL of the 1 µg/mL this compound working solution to the plasma sample.

-

Protein Precipitation: Add 300 µL of acetonitrile (pre-chilled to -20°C) to the plasma sample.[6][10] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[6][10]

-

Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[6][10]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9][11]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

-

Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and sensitivity.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize expected quantitative data for the validation of a bioanalytical method using this sample preparation protocol. The values presented are hypothetical and serve as a template for reporting experimental results.

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Response (Arbitrary Units) |

| 10 | 5,500 |

| 25 | 13,200 |

| 50 | 27,100 |

| 100 | 53,800 |

| 250 | 135,000 |

| 500 | 268,000 |

| 1000 | 540,000 |

Table 2: Precision and Accuracy Data

| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | 10.5 ± 0.8 | 7.6 | 105.0 |

| Low QC | 30 | 29.1 ± 1.5 | 5.2 | 97.0 |

| Mid QC | 400 | 412.3 ± 18.1 | 4.4 | 103.1 |

| High QC | 800 | 789.6 ± 35.5 | 4.5 | 98.7 |

Acceptance criteria for precision and accuracy are typically within ±15% (±20% for LLOQ) of the nominal values.[2]

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 92.5 | 98.7 |

Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.

Visualizations

The following diagram illustrates the experimental workflow for the plasma sample preparation protocol.

References

- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Application of N-Acetyl Sulfadiazine-d4 in Veterinary Drug Analysis: Notes and Protocols

Introduction

Sulfadiazine is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock and aquaculture. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfadiazine in animal-derived food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. N-acetylation is a primary metabolic pathway for sulfadiazine in many animal species, leading to the formation of N-Acetyl Sulfadiazine. Therefore, it is essential to quantify both the parent drug and its major metabolite. The use of a stable isotope-labeled internal standard, such as N-Acetyl Sulfadiazine-d4, is the gold standard for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of sulfadiazine and its N-acetyl metabolite in veterinary samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Sulfadiazine

Sulfadiazine undergoes several metabolic transformations in animals, with N-acetylation being a significant route of detoxification and excretion. The enzyme N-acetyltransferase is responsible for transferring an acetyl group to the N4-amino group of sulfadiazine, forming N-Acetyl Sulfadiazine. This metabolite is generally less microbiologically active but is a key indicator of sulfadiazine administration.

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.

Experimental Workflow for Veterinary Drug Analysis

The following diagram outlines the general workflow for the analysis of sulfadiazine and N-Acetyl Sulfadiazine in animal tissues using this compound as an internal standard.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Acetyl Sulfadiazine-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl Sulfadiazine-d4 in human plasma. This compound is a deuterated stable isotope-labeled internal standard for N-Acetyl Sulfadiazine, the primary metabolite of the antibiotic sulfadiazine. Accurate quantification of internal standards is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method provides the high selectivity and sensitivity required for bioanalytical studies.

Introduction

Sulfadiazine is a sulfonamide antibiotic used in the treatment of various bacterial infections. Its major metabolite, N-Acetyl Sulfadiazine, is formed through acetylation in the liver. To accurately quantify N-Acetyl Sulfadiazine in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to compensate for matrix effects and variations in sample processing. This application note provides a comprehensive protocol for the detection and quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.

Experimental

Liquid Chromatography Parameters

A reversed-phase chromatographic separation is employed to achieve rapid and efficient analysis.

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions for N-Acetyl Sulfadiazine and its deuterated internal standard, this compound, are selected for optimal sensitivity and specificity. The fragmentation of sulfonamides typically involves the cleavage of the sulfonamide bond, leading to characteristic product ions. For N-Acetyl Sulfadiazine, the precursor ion ([M+H]+) is m/z 293.1. A common fragment is observed at m/z 156.1, corresponding to the sulfanilamide moiety. Another fragment can result from the loss of the acetyl group and SO2. For the deuterated standard, the precursor ion is shifted by 4 Da to m/z 297.1, and the corresponding fragment containing the deuterium label will also be shifted.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument Dependent |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyl Sulfadiazine | 293.1 | 156.1 | 20 |

| N-Acetyl Sulfadiazine | 293.1 | 188.1 | 15 |

| This compound | 297.1 | 160.1 | 20 |

| This compound | 297.1 | 192.1 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Protocols

Standard and Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Preparation: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Plasma Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (N-Acetyl Sulfadiazine, if quantifying the analyte). b. Vortex the mixture for 30 seconds to precipitate proteins. c. Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Metabolism of Sulfadiazine)

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl Sulfadiazine.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for routine bioanalytical applications in drug development and clinical research. The specified MRM transitions ensure selective and accurate detection of the deuterated internal standard.

Protocol for Spiking Biological Samples with N-Acetyl Sulfadiazine-d4

Application Notes

This document provides a detailed protocol for the accurate spiking of N-Acetyl Sulfadiazine-d4 as an internal standard (IS) in biological samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard like this compound is a robust method for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby enhancing the precision and accuracy of bioanalytical methods.[1][2]

This compound is the deuterated analog of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. As an internal standard, it is chemically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis.[1] This protocol is intended for researchers, scientists, and drug development professionals working on pharmacokinetic, toxicokinetic, and metabolism studies of sulfadiazine.

The methodologies outlined below are based on established principles of bioanalytical method development, including protein precipitation and liquid-liquid extraction, which are common techniques for preparing biological matrices such as plasma, serum, urine, and tissue homogenates.[3][4]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for spiking.

Materials:

-

This compound

-

Methanol (LC-MS grade)

-

Deionized water

-

Calibrated analytical balance and pipettes

Procedure:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Vortex until fully dissolved. Store at -20°C.

-

Intermediate Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with methanol (e.g., 100 µL of primary stock solution in 900 µL of methanol).

-

Working Solution (1 µg/mL): Dilute the intermediate stock solution 1:100 with a 50:50 methanol/water mixture. The concentration of the working solution should be adjusted based on the expected concentration range of the analyte in the samples.

Spiking Protocol for Plasma or Serum Samples

Objective: To spike this compound into plasma or serum samples prior to extraction.

Materials:

-

Blank plasma/serum samples

-

This compound working solution

-

Acetonitrile (ACN) or other suitable organic solvent

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma or serum samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Add a small, precise volume of the this compound working solution to the sample. A common approach is to add 5-10 µL of the working solution to achieve a final concentration that is in the mid-range of the calibration curve for the analyte.

-

Vortex the spiked sample for 30 seconds.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile (300 µL) to the spiked sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Spiking Protocol for Urine Samples

Objective: To spike this compound into urine samples.

Procedure:

-

Thaw frozen urine samples at room temperature and vortex.

-

Centrifuge the samples to pellet any particulate matter.

-

In a clean tube, add 100 µL of the urine supernatant.

-

Spike with the this compound working solution as described for plasma.

-

Dilute the spiked urine sample with the mobile phase (e.g., 1:10) before injection into the LC-MS/MS system. For some applications, a direct injection after dilution may be possible.[5]

Data Presentation

The following table summarizes typical experimental parameters for the analysis of sulfonamides in biological matrices, which can be adapted for this compound.

| Parameter | Plasma/Serum | Urine | Tissue Homogenate |

| Sample Volume | 100 - 250 µL[3] | 100 µL | 1 g |

| IS Spiking Volume | 5 - 10 µL | 5 - 10 µL | 10 - 20 µL |

| Extraction Method | Protein Precipitation, Liquid-Liquid Extraction[3] | Dilution, Solid Phase Extraction | QuEChERS[4] |

| LC Column | C18 Reverse Phase | C18 Reverse Phase | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid[6] | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

| Typical LOQ | 1 - 10 ng/mL[4] | 1 - 10 ng/mL | 1 - 10 ng/g[4] |

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and logical relationships in the spiking protocol.

Caption: Experimental workflow for spiking biological samples.

Caption: Logic of using an internal standard for quantification.

References

- 1. scispace.com [scispace.com]

- 2. texilajournal.com [texilajournal.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Sulfadiazine and its Metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Sulfadiazine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating Sulfadiazine and its metabolites?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed technique for the separation of Sulfadiazine and its metabolites.[1][2][3] Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is also widely used for its enhanced sensitivity and resolution, particularly for identifying and quantifying metabolites at low concentrations.[4][5][6]

Q2: What are the major metabolites of Sulfadiazine I should expect to see in my chromatogram?

A2: The primary metabolite of Sulfadiazine is N4-acetylsulfadiazine.[3][7] Another significant metabolite that may be observed is 4-hydroxysulfadiazine.[8] Depending on the biological matrix and experimental conditions, other minor metabolites might also be present.

Q3: What type of HPLC column is recommended for Sulfadiazine analysis?

A3: C18 columns are the most common and effective stationary phases for the separation of Sulfadiazine and its metabolites.[2][3][4][9][10] Column dimensions and particle sizes may vary, with typical columns being 250 mm x 4.6 mm with 5 µm particles for HPLC, and shorter columns with smaller particles (e.g., 100 mm x 2.1 mm, 1.7 µm) for UPLC to achieve faster analysis times.[2][4]

Q4: How does the mobile phase pH affect the separation of Sulfadiazine?

A4: Sulfadiazine is an amphoteric compound, meaning it has both acidic and basic properties.[1] Therefore, the pH of the mobile phase significantly influences its retention behavior. At a pH between 5.0 and 5.2, Sulfadiazine is uncharged, which can be optimal for retention on a reversed-phase column.[1] Adjusting the pH is a critical step in method development to achieve optimal separation from its metabolites and other matrix components. For instance, a study found that a pH of 5.5 provided maximum resolution for Sulfadiazine and Trimethoprim.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Sulfadiazine and its metabolites.

Problem 1: Poor Peak Resolution Between Sulfadiazine and its Metabolites

-

Possible Cause: Inadequate mobile phase composition or pH.

-

Solution:

-

Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will increase retention times and may improve resolution.[11]

-

Optimize pH: Systematically evaluate the effect of mobile phase pH in the range of 3.5 to 6.5.[3] Small adjustments can significantly alter the selectivity between the parent drug and its metabolites.

-

Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.[9]

-

Utilize a Gradient: If isocratic elution does not provide sufficient resolution, a gradient elution program can be developed to effectively separate compounds with different polarities.[12]

-

Problem 2: Tailing Peaks for Sulfadiazine

-

Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to free silanol groups on the silica support.

-

Solution:

-

Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.2%) can help to mask the active silanol sites and improve peak shape.[3]

-

Adjust pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing peak tailing.

-

Use a Base-Deactivated Column: Employing an HPLC column that is specifically designed with low silanol activity can minimize tailing for basic compounds like Sulfadiazine.

-

Problem 3: Low Sensitivity or No Peaks Detected

-

Possible Cause: Issues with the sample preparation, injection volume, or detector settings.

-

Solution:

-

Optimize Sample Preparation: Ensure that the extraction method effectively recovers Sulfadiazine and its metabolites from the sample matrix. Solid-phase extraction (SPE) is a common and effective technique for cleaning up complex samples and concentrating the analytes.[1][13]

-

Increase Injection Volume: If the concentration of the analytes is low, increasing the injection volume may enhance the signal. However, be cautious of overloading the column, which can lead to peak distortion.[14]

-

Check Detector Wavelength: The optimal UV detection wavelength for Sulfadiazine is typically around 254 nm or 275 nm.[2][3][15] Ensure the detector is set to a wavelength where Sulfadiazine and its metabolites have strong absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for all compounds of interest.[3]

-

Consider a More Sensitive Detector: If sensitivity is a major issue, using a mass spectrometer (MS) as a detector will provide significantly lower detection limits.[5][6]

-

Problem 4: Drifting Retention Times

-

Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or column degradation.

-

Solution:

-

Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is particularly important for gradient methods.

-

Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent bottles capped.

-

Use a Guard Column: A guard column installed before the analytical column can help to protect it from contaminants in the sample, extending its lifetime and improving the reproducibility of retention times.[16]

-

Monitor Column Performance: Regularly check the performance of your column using a standard mixture. A significant shift in retention times or a decrease in efficiency may indicate that the column needs to be replaced.

-

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Sulfadiazine

-

Instrumentation: HPLC with a PDA detector.[2]

-

Column: ACE C18 (250 mm × 4.6 mm, 5 µm).[2]

-

Mobile Phase: Acetonitrile:Water (70:30 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 254 nm.[2]

-

Injection Volume: 10 µL.[9]

-

Column Temperature: 30°C.[9]

Protocol 2: UPLC Method for the Determination of Sulfadiazine and N-acetylsulfadiazine

-

Instrumentation: Waters ACQUITY UPLC with a UV detector.[4]

-

Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[4]

-

Mobile Phase: Acetonitrile and pure water with 0.1% formic acid (20:80 v/v).[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Detection Wavelength: 280 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Column Temperature: 30°C.[4]

Data Presentation

Table 1: Example HPLC Methods for Sulfadiazine and Related Compounds

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte(s) | Sulfadiazine | Silver Sulfadiazine | Sulfadiazine, Trimethoprim |

| Column | ACE C18 (250x4.6mm, 5µm)[2] | X-Select C18 (250x4.6mm, 5µm)[10] | C18 (250x4.6mm, 5µm)[3] |

| Mobile Phase | ACN:H2O (70:30)[2] | ACN:0.05M Phosphate Buffer pH 5.0 (35:65)[10] | H2O:ACN:TEA (838:160:2) pH 5.5[3] |

| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[10] | 1.4 mL/min[3] |

| Detection | 254 nm[2] | 205 nm[10] | 254 nm[3] |

| Retention Time (Sulfadiazine) | Not specified | 3.3 min[10] | 4.8 min[7] |

Table 2: Example UPLC Method Parameters for Sulfadiazine and its Metabolite

| Parameter | UPLC Method |

| Analyte(s) | Sulfadiazine, N-acetylsulfadiazine[4] |

| Column | ACQUITY UPLC BEH C18 (100x2.1mm, 1.7µm)[4] |

| Mobile Phase | ACN:H2O with 0.1% Formic Acid (20:80)[4] |

| Flow Rate | 0.3 mL/min[4] |

| Detection | 280 nm[4] |

| Temperature | 30°C[4] |

Visualizations

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. ijpsr.com [ijpsr.com]

- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hyaluronate in the Presence of Methyl and Propyl Paraben in a Pharmaceutical Cream for Burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromtech.com [chromtech.com]

- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]

- 15. helixchrom.com [helixchrom.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Stability of N-Acetyl Sulfadiazine-d4 in different solvents and matrices

This technical support center provides guidance on the stability of N-Acetyl Sulfadiazine-d4 in various solvents and matrices, along with troubleshooting advice for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid material?

For long-term storage, it is recommended to store the solid form of this compound at -20°C.

Q2: How should I store stock solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage temperature. For instance, solutions in DMSO are stable for up to 6 months at -80°C and for up to 1 month at -20°C. It is crucial to minimize freeze-thaw cycles.

Q3: Is this compound stable in biological matrices like plasma and urine?

While specific quantitative stability data for this compound in biological matrices is limited, studies on the non-deuterated form, N-Acetyl Sulfadiazine, and its parent compound, Sulfadiazine, provide valuable insights. Sulfadiazine has been shown to be stable in plasma during long-term storage at -18°C[1][2]. It is best practice to store processed biological samples at -80°C until analysis.

Q4: Can I use this compound as an internal standard in LC-MS/MS analysis?

Yes, deuterated compounds like this compound are ideal internal standards for LC-MS/MS assays due to their similar chemical and physical properties to the analyte, with a different mass-to-charge ratio.

Q5: Are there any known degradation pathways for N-Acetyl Sulfadiazine?

For the parent compound, sulfadiazine, degradation can occur through cleavage of the sulfonamide bond and SO₂ extrusion. While not specific to the deuterated form, these pathways are likely relevant.

Stability Data Summary

Disclaimer: The following tables summarize available stability data, primarily for the non-deuterated N-Acetyl Sulfadiazine and Sulfadiazine, which can be used as a proxy for the deuterated analog. Specific stability studies on this compound are not widely available in the reviewed literature.

Table 1: Stability of N-Acetyl Sulfadiazine and Sulfadiazine in Solutions

| Compound | Solvent/Formulation | Storage Temperature | Duration | Stability |

| Sulfadiazine | Simple Syrup Suspension | Room Temperature | 14 days | Stable[3] |

| Sulfadiazine | Simple Syrup Suspension | 5°C | < 30 days | Some variation in physical parameters observed[3] |

Table 2: Stability of Sulfadiazine in Biological Matrices

| Compound | Matrix | Storage Temperature | Duration | Stability |

| Sulfadiazine | Plasma | -18°C | Long-term | Stable[1][2] |

| Sulfadiazine & N-Acetyl Sulfadiazine | Serum | Freezer | 24 hours to 30 days | Stable for analysis[4][5] |

| Sulfadiazine & N-Acetyl Sulfadiazine | Serum | Refrigerator | > 24 hours | Not recommended[5] |

Experimental Protocols & Workflows

A general workflow for assessing the stability of this compound in a specific solvent or matrix is outlined below. This process is crucial for validating its use as an internal standard in quantitative bioanalysis.

Troubleshooting Guide for LC-MS/MS Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

-

Possible Cause:

-

Incompatible solvent between the sample and the mobile phase.

-

Column degradation or contamination.

-

Inappropriate pH of the mobile phase.

-

-

Troubleshooting Steps:

-

Ensure the sample is dissolved in a solvent similar to the initial mobile phase composition.

-

Flush the column with a strong solvent or replace it if necessary.

-

Optimize the mobile phase pH to ensure the analyte is in a single ionic state.

-

Issue: Inconsistent or Low Analyte Response

-

Possible Cause:

-

Degradation of this compound in the stock solution or prepared samples.

-

Matrix effects (ion suppression or enhancement).

-

Issues with the LC-MS/MS system (e.g., dirty ion source, detector fatigue).

-

-

Troubleshooting Steps:

-

Prepare fresh stock solutions and samples.

-

Evaluate matrix effects by comparing the response in the matrix to that in a clean solvent. Consider using a different sample preparation technique (e.g., solid-phase extraction) to remove interfering components.[6]

-

Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source.

-

Issue: Carryover of the Analyte

-

Possible Cause:

-

Adsorption of the analyte onto surfaces in the injection port, tubing, or column.

-

High concentration of the injected sample.

-

-

Troubleshooting Steps:

-

Optimize the needle wash procedure with a strong, appropriate solvent.

-

Inject blank samples after high-concentration samples to assess and mitigate carryover.

-

If carryover persists, consider reducing the concentration of the injected samples.

-

References

- 1. directivepublications.org [directivepublications.org]

- 2. Sulfadiazine plasma concentrations in women with pregnancy-acquired compared to ocular toxoplasmosis under pyrimethamine and sulfadiazine therapy: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of extemporaneous sulfadiazine oral suspensions from commercially available tablets for treatment of congenital toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. biomedres.us [biomedres.us]

- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

Common sources of contamination in N-Acetyl Sulfadiazine-d4 analysis

Welcome to the technical support center for the analysis of N-Acetyl Sulfadiazine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common sources of contamination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated form of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. The 'd4' indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled compound is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) N-Acetyl Sulfadiazine, but it has a different mass. This allows it to be distinguished by the mass spectrometer, helping to correct for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[1][2][3]

Q2: What are the most common sources of contamination in this compound analysis?

Common sources of contamination can be broadly categorized as:

-

Cross-contamination: Introduction of the non-deuterated N-Acetyl Sulfadiazine or other sulfonamides into the sample.

-

Isotopic Impurities: Presence of incompletely deuterated N-Acetyl Sulfadiazine (e.g., d1, d2, d3) in the internal standard.

-

Matrix Effects: Interference from endogenous or exogenous compounds present in the biological sample (e.g., plasma, urine).

-

Leachables and Extractables: Contaminants originating from laboratory consumables such as plastic tubes, pipette tips, and solvent bottles.

-

Solvent and Reagent Impurities: Contaminants present in the solvents and reagents used for sample preparation and analysis.

Q3: How can I assess the isotopic purity of my this compound internal standard?